N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide
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Description
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, also known as TFB-TBOA, is a potent inhibitor of glutamate transporters. This compound has been widely studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Scientific Research Applications
Environmental Science Applications
- Degradation and Environmental Behavior : The study by Qutob et al. (2022) focuses on advanced oxidation processes (AOPs) for the treatment of acetaminophen in aqueous media, leading to various kinetics, mechanisms, and by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022). Although not directly related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, this research indicates the potential environmental impact and degradation pathways of complex organic compounds, suggesting the importance of understanding such mechanisms for related benzamides.
Medical and Pharmaceutical Applications
- Neurotoxicity and Endocrine Disruption : Dingemans et al. (2011) reviewed the toxicological effects of polybrominated diphenyl ethers (PBDEs) and their metabolites on the nervous system, highlighting mechanisms of neurotoxicity that may be relevant to structurally related benzamides (Dingemans, van den Berg, & Westerink, 2011). This study underscores the potential risks associated with exposure to compounds bearing structural similarity to PBDEs, including benzamides with halogenated and ether functionalities.
Materials Science and Chemical Engineering Applications
- Flame Retardants and Emerging Contaminants : The research by Hsu et al. (2018) on non-PBDE halogenated fire retardants explores new brominated fire retardants and dechlorane plus (DP) in indoor environments, reflecting on their ubiquity and potential health impacts (Hsu et al., 2018). While this compound is not a flame retardant, the study provides context on the environmental persistence and bioaccumulation concerns of structurally complex benzamides and related compounds.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO5/c1-25-15-8-5-12(9-16(15)26-2)14(23)10-22-17(24)11-3-6-13(7-4-11)27-18(19,20)21/h3-9,14,23H,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICCMGZXNXLFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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